2-(2-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one
Description
The compound 2-(2-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one features a phthalazin-1-one core substituted with a 2-methylphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 4. The oxadiazole moiety is further functionalized with a 4-(trifluoromethyl)phenyl group. Key structural attributes include:
- Oxadiazole ring: A heterocyclic scaffold known for metabolic stability and bioisosteric replacement of ester or amide groups.
- Trifluoromethyl group: Enhances lipophilicity, electron-withdrawing effects, and resistance to oxidative metabolism.
This compound is hypothesized to have applications in medicinal chemistry, particularly in kinase inhibition or enzyme modulation, though direct pharmacological data are unavailable in the provided evidence.
Properties
IUPAC Name |
2-(2-methylphenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F3N4O2/c1-14-6-2-5-9-19(14)31-23(32)18-8-4-3-7-17(18)20(29-31)22-28-21(30-33-22)15-10-12-16(13-11-15)24(25,26)27/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGVWQLVBODFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.
Coupling reactions: The oxadiazole intermediate is then coupled with a 2-methylphenyl derivative using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.
Final assembly: The trifluoromethylphenyl group is introduced through another coupling reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Reactivity and Reaction Mechanisms
The compound’s reactivity is governed by its heterocyclic structure and substituents:
**2.1 Electrophilic Substitution
The trifluoromethyl group at the 4-position of the phenyl ring acts as a strong electron-withdrawing group (EWG), activating the adjacent positions (meta and para) for electrophilic attack. This enables reactions such as nitration or halogenation.
**2.2 Nucleophilic Substitution
The oxadiazole ring’s nitrogen atoms can participate in nucleophilic attacks, especially under basic conditions. For example, substitution reactions at the oxadiazole’s 5-position (where the phthalazinone is attached) may occur, depending on the steric and electronic environment.
**2.3 Biochemical Interactions
In biological contexts, the compound may interact with enzymes or receptors via hydrogen bonding or π-π stacking. For instance, the trifluoromethyl group’s lipophilicity could enhance membrane permeability, aiding antimicrobial or antiviral activity .
Table 2: Substituent Effects on Reactivity
| Substituent | Position | Effect | Reaction Type |
|---|---|---|---|
| Trifluoromethyl | 4-phenyl | EWG, activates meta/para positions | Electrophilic substitution |
| 2-Methylphenyl | Phthalazinone core | Steric hindrance, reduces reactivity at ortho positions | Alkylation, coupling |
| Oxadiazole | 5-position | Electron-deficient, susceptible to nucleophilic attack | Substitution |
Characterization Techniques
The synthesized compound undergoes rigorous characterization to confirm its structure and purity:
-
NMR Spectroscopy :
-
¹H NMR : Identifies aromatic protons, methyl groups, and oxadiazole ring environments.
-
¹³C NMR : Confirms carbonyl carbons (phthalazinone) and trifluoromethyl carbons.
-
-
IR Spectroscopy :
-
Detects carbonyl (C=O) and trifluoromethyl (C-F) stretches, critical for validating the phthalazinone and oxadiazole motifs.
-
-
Mass Spectrometry :
-
Confirms molecular weight and isotopic patterns, particularly for the trifluoromethyl group.
-
Table 3: Key Characterization Data
| Technique | Observed Features | Purpose |
|---|---|---|
| ¹H NMR | δ 7.5–8.5 ppm (aromatic protons), δ 2.5 ppm (methyl) | Structural confirmation |
| IR | ν(C=O) ~1700 cm⁻¹, ν(C-F) ~1300–1100 cm⁻¹ | Functional group validation |
| MS | Molecular ion peak at m/z 373.35 | Molecular formula verification |
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer activities. For instance, compounds containing oxadiazole moieties have been synthesized and tested for their efficacy against various cancer cell lines. These studies often employ in vitro assays to evaluate cytotoxicity and apoptosis induction in cancer cells. In one notable study, a series of oxadiazole derivatives were screened against glioblastoma cell lines, demonstrating promising cytotoxic effects and potential for further development as anticancer agents .
Anti-Diabetic Activity
Another area of interest is the anti-diabetic potential of oxadiazole derivatives. Research has shown that certain compounds can significantly lower glucose levels in genetically modified models such as Drosophila melanogaster. These findings suggest that the compound could be explored for its hypoglycemic effects, potentially leading to new therapeutic options for diabetes management .
Neurokinin Receptor Modulation
The compound's structure suggests possible interactions with neurokinin receptors, which are implicated in various pathophysiological conditions. Compounds designed to target these receptors may offer therapeutic benefits for diseases mediated by neurokinin signaling pathways. Research has pointed towards the development of receptor modulators that could be beneficial in treating conditions such as chronic pain and anxiety disorders .
Fluorescent Materials
The incorporation of trifluoromethyl groups in organic compounds has been associated with enhanced photophysical properties. This characteristic makes the compound a candidate for use in fluorescent materials and sensors. The unique electronic properties imparted by the trifluoromethyl group can lead to improved stability and sensitivity in photonic applications .
Polymer Chemistry
The compound's structural features allow it to be utilized in the synthesis of advanced polymers with tailored properties. Such polymers can exhibit desirable characteristics such as thermal stability and resistance to environmental degradation, making them suitable for applications in coatings and packaging materials .
Summary of Findings
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The following table summarizes key analogs and their properties:
Key Observations:
Electronic Effects: The target compound’s trifluoromethyl group (CF₃) is strongly electron-withdrawing, which may enhance binding to electron-rich biological targets (e.g., kinases) compared to the electron-donating 3,4,5-trimethoxyphenyl group in CAS 1207035-43-5 .
Lipophilicity :
- The CF₃ group increases lipophilicity (logP ~3.5–4.0 estimated), favoring membrane permeability.
- The 3,4-dimethylphenyl group (CAS 1325306-36-2) similarly enhances lipophilicity but lacks the electronic effects of CF₃ .
Molecular Weight (MW) :
Functional and Pharmacological Comparisons
Phthalazin-1-one Derivatives
- CAS 1207035-43-5 : The trimethoxyphenyl group may improve solubility but could reduce metabolic stability compared to CF₃ .
Oxadiazole-Containing Agrochemicals ()
- Oxadiazon and oxadiargyl are herbicidal 1,3,4-oxadiazoles with chloro and alkoxy substituents. Their mechanism involves inhibition of protoporphyrinogen oxidase, a target absent in mammals.
- The target compound’s 1,2,4-oxadiazole scaffold differs in substitution pattern and likely targets non-agrochemical pathways.
Biological Activity
The compound 2-(2-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of multiple functional groups that contribute to its biological activity. The presence of the 1,2,4-oxadiazole moiety is particularly noteworthy as compounds containing this structure have been reported to exhibit various pharmacological effects, including anticancer and antimicrobial activities.
Chemical Formula
- Molecular Formula : CHFNO
- Molecular Weight : 373.35 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of oxadiazole derivatives, compounds demonstrated IC values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines. Notably, the compound exhibited an IC value comparable to that of established chemotherapeutics like doxorubicin .
| Compound Type | Cell Line | IC (µM) |
|---|---|---|
| Oxadiazole Derivative | MCF-7 | 0.12 - 2.78 |
| Doxorubicin | MCF-7 | 10.38 |
The mechanism by which this compound exerts its anticancer effects likely involves the activation of apoptotic pathways. Research indicates that oxadiazole derivatives can increase the expression of p53 and activate caspase-3, leading to programmed cell death in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have shown antimicrobial activity against various pathogens. The trifluoromethyl group is believed to enhance the lipophilicity of these compounds, improving their ability to penetrate microbial cell membranes.
Inhibition of Carbonic Anhydrases
Another area of interest is the inhibition of carbonic anhydrases (CAs), which are enzymes involved in numerous physiological processes and are implicated in cancer progression. Some oxadiazole derivatives have been reported to selectively inhibit certain isoforms of CAs at nanomolar concentrations, indicating their potential as therapeutic agents in cancer treatment .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies suggest that modifications on the phenyl rings and oxadiazole core significantly influence biological activity.
Key Modifications
- Substituents on Phenyl Rings : The introduction of electron-withdrawing or electron-donating groups alters the electronic properties and enhances biological activity.
- Oxadiazole Variants : Different substitutions on the oxadiazole ring can lead to variations in potency against specific targets.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis involves multi-step protocols, typically starting with the formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates with activated carboxylic acid derivatives (e.g., using EDCI/HOBt coupling agents). Subsequent coupling to the phthalazinone core is achieved through nucleophilic substitution or palladium-catalyzed cross-coupling. Key optimizations include:
Q. What spectroscopic and analytical techniques are critical for structural characterization?
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions, while 19F NMR verifies the trifluoromethyl group. Aromatic protons typically appear at δ 7.2–8.5 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+ ~505.1 Da).
- X-ray Crystallography : Resolves stereochemical ambiguities; similar compounds show coplanar oxadiazole and phthalazinone moieties .
- HPLC : Assess purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .
Q. How can researchers screen this compound for preliminary bioactivity?
- Kinase Inhibition Assays : Test against common targets (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits.
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) for bacterial/fungal strains.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance bioactivity?
- Substituent Modulation : Replace the 2-methylphenyl group with electron-withdrawing groups (e.g., nitro) to improve target binding. The trifluoromethyl group’s hydrophobicity can be tuned using -CF2H or -OCF3 .
- Scaffold Hybridization : Fuse the oxadiazole ring to triazoles or thiadiazoles to enhance metabolic stability .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with ATP-binding pockets or microbial enzymes .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Standardize Assay Conditions : Use identical cell lines, serum concentrations, and incubation times.
- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites influencing results .
- Orthogonal Validation : Confirm antimicrobial activity via time-kill assays alongside MIC values .
Q. How can solubility and bioavailability challenges be addressed for in vivo studies?
- Formulation Optimization : Use co-solvents (e.g., 10% DMSO + 30% PEG-400) or lipid-based nanoemulsions.
- Pro-Drug Design : Introduce hydrolyzable esters at the phthalazinone carbonyl to enhance aqueous solubility .
- Pharmacokinetic Profiling : Conduct bioavailability studies in rodent models with LC-MS quantification of plasma concentrations .
Q. What mechanistic studies elucidate the compound’s mode of action?
- Enzyme Kinetics : Determine inhibition constants (Ki) for kinase targets using Lineweaver-Burk plots.
- ROS Detection : Probe antioxidant activity via DCFH-DA assays in oxidative stress models .
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated cancer cells .
Methodological Considerations
- Data Reproducibility : Document reaction conditions (solvent purity, inert atmosphere) and biological assay protocols in detail .
- Stability Testing : Monitor compound degradation under varying pH and temperature using accelerated stability studies .
- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
